Cas no 19836-78-3 (2-Oxazolidinone, 3-methyl-)
2-Oxazolidinone, 3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazolidinone,3-methyl-
- 3-Methyl-2-oxazolidone
- 3-Methyl-1,3-oxazolidin-2-one
- 3-Methyl-2-oxazolidinone
- 2-Oxo-3-methyloxazolidine
- N-Methyloxazolidone
- 3-METHYL-2-OZAZOLIDONE
- N-Methyl-2-oxazolidone
- 3-methyl-2-oxazolidinon
- N-Methyl-2-oxazolidinone
- 3-methyloxazolidine-2-one
- 3-methyl-oxazolidin-2-one
- 2-OXAZOLIDINONE, 3-METHYL-
- 3-Methyloxazolidin-2-one
- 2-Oxazolidinone,4-methyl-
- VWIIJDNADIEEDB-UHFFFAOYSA-N
- 3-Methyl-1,3-oxazolidin-2-one #
- 3-Methyl-2-
- 3-Methyl-2-oxazolidinone, 99.5%
- SY046794
- EINECS 243-361-1
- AS-58756
- W-107671
- AKOS015916567
- MFCD00009759
- BRN 0107744
- 4-27-00-02517 (Beilstein Handbook Reference)
- 19836-78-3
- SCHEMBL149594
- A879987
- InChI=1/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H
- DTXSID0066537
- EN300-7400931
- Q27453933
- NS00026456
- M0781
- DTXCID2036168
- 2-Oxazolidinone, 3-methyl-
-
- MDL: MFCD00009759
- Inchi: 1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
- InChI Key: VWIIJDNADIEEDB-UHFFFAOYSA-N
- SMILES: O1C(N(C)CC1)=O
- BRN: 0107744
Computed Properties
- Exact Mass: 101.04800
- Monoisotopic Mass: 101.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.17 g/mL at 25 °C(lit.)
- Melting Point: 15 °C (lit.)
- Boiling Point: 87-90 °C/1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.454(lit.)
- PSA: 29.54000
- LogP: 0.00630
- Sensitiveness: Sensitive to air
- Solubility: Not determined
2-Oxazolidinone, 3-methyl- Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:RQ3550000
- Storage Condition:Sealed in dry,2-8°C
2-Oxazolidinone, 3-methyl- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Oxazolidinone, 3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132701-100g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 100g |
¥576.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132701-25g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 25g |
¥205.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M132701-500g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 500g |
¥2610.90 | 2023-09-02 | |
| Chemenu | CM191016-500g |
3-Methyl-2-oxazolidone |
19836-78-3 | 95% | 500g |
$338 | 2021-08-05 | |
| Chemenu | CM191016-1000g |
3-Methyl-2-oxazolidone |
19836-78-3 | 95% | 1000g |
$640 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020635-100g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 100g |
¥394 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020635-25g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 25g |
¥122 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020635-500g |
2-Oxazolidinone, 3-methyl- |
19836-78-3 | 98% | 500g |
¥3525 | 2024-05-25 | |
| Chemenu | CM191016-100g |
3-Methyl-2-oxazolidone |
19836-78-3 | 95% | 100g |
$131 | 2023-03-06 | |
| Chemenu | CM191016-500g |
3-Methyl-2-oxazolidone |
19836-78-3 | 95% | 500g |
$526 | 2023-03-06 |
2-Oxazolidinone, 3-methyl- Suppliers
2-Oxazolidinone, 3-methyl- Related Literature
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Daniel A. Abaye,Irene A. Agbo,Birthe V. Nielsen RSC Adv. 2021 11 20355
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Jin Tang,Wenjun Wu,Jianli Hua,Jing Li,Xin Li,He Tian Energy Environ. Sci. 2009 2 982
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Ying Wang,Jingjing Zhang,Qingli Qian,Bernard Baffour Asare Bediako,Meng Cui,Guanying Yang,Jiang Yan,Buxing Han Green Chem. 2019 21 589
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Gian Luca De Gregorio,Rita Agosta,Roberto Giannuzzi,Francesca Martina,Luisa De Marco,Michele Manca,Giuseppe Gigli Chem. Commun. 2012 48 3109
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Liping Wang,Yapeng Zhang,Zhihong Xu,Jing Li,Weiming Zhu Org. Chem. Front. 2022 9 4110
Additional information on 2-Oxazolidinone, 3-methyl-
Introduction to 2-Oxazolidinone, 3-methyl- (CAS No. 19836-78-3) and Its Recent Applications in Chemical Biology
2-Oxazolidinone, 3-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 19836-78-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the oxazolidinone class, which is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. The presence of a methyl group at the 3-position introduces unique chemical properties that make it a valuable scaffold for drug discovery and molecular recognition applications.
The structural features of 2-Oxazolidinone, 3-methyl- contribute to its versatility in various biochemical interactions. The oxazolidinone ring is known for its ability to form stable hydrogen bonds, making it an effective motif for designing ligands that interact with biological targets. This property has been leveraged in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity while avoiding issues such as proteolytic degradation.
In recent years, 2-Oxazolidinone, 3-methyl- has been explored as a key intermediate in the synthesis of bioactive molecules. Its rigid structure and functionalizable side chains provide a platform for modulating binding affinity and selectivity. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play critical roles in the production of pro-inflammatory mediators, making them attractive therapeutic targets for conditions like arthritis and asthma.
One of the most compelling aspects of 2-Oxazolidinone, 3-methyl- is its role in the development of protease inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds and are involved in numerous physiological processes. Dysregulation of protease activity is associated with various diseases, including cancer and infectious diseases. The oxazolidinone core has been shown to be an effective scaffold for designing protease inhibitors due to its ability to form tight binding interactions with the active sites of these enzymes. For instance, derivatives of 2-Oxazolidinone, 3-methyl- have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue degradation and remodeling.
Recent advancements in computational chemistry have further enhanced the utility of 2-Oxazolidinone, 3-methyl- in drug design. Molecular docking studies have identified specific modifications to the oxazolidinone ring that can improve binding affinity to target proteins. These studies have led to the development of novel compounds with enhanced pharmacological properties. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from 2-Oxazolidinone, 3-methyl-, streamlining the drug discovery process.
The pharmaceutical industry has also explored 2-Oxazolidinone, 3-methyl- as a component in prodrug formulations. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving bioavailability and reducing side effects. The oxazolidinone moiety can be incorporated into prodrug designs to enhance stability and facilitate controlled release mechanisms. This approach has been particularly useful in developing oral formulations of therapeutic agents that require prolonged release or targeted delivery.
Beyond its applications in drug discovery, 2-Oxazolidinone, 3-methyl- has found utility in materials science and biotechnology. Its ability to form stable complexes with other molecules makes it a valuable component in sensor systems designed for detecting biomolecules such as proteins and nucleic acids. These sensors have applications in diagnostic devices and real-time monitoring systems for medical diagnostics.
The synthesis of 2-Oxazolidinone, 3-methyl- can be achieved through various chemical pathways, including condensation reactions between β-ketoesters and urea derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications. Catalytic techniques have also been employed to improve yields and reduce byproduct formation, aligning with green chemistry principles.
In conclusion, 2-Oxazolidinone, 3-methyl- (CAS No. 19836-78-3) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an effective scaffold for designing bioactive molecules, particularly protease inhibitors targeting inflammatory and degenerative diseases. Recent advancements in computational chemistry and synthetic methodologies have further expanded its utility, paving the way for novel therapeutic interventions and diagnostic tools.
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